molecular formula C22H21FN2O B11341057 2-fluoro-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide

2-fluoro-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide

Cat. No.: B11341057
M. Wt: 348.4 g/mol
InChI Key: SWIAEPLNTNCFRF-UHFFFAOYSA-N
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Description

2-FLUORO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a pyridine ring, and a benzamide moiety

Preparation Methods

The synthesis of 2-FLUORO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The process generally starts with the preparation of the boron reagent, followed by its coupling with the appropriate aryl halide to form the desired product.

Chemical Reactions Analysis

2-FLUORO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:

Scientific Research Applications

2-FLUORO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-FLUORO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been studied as an inhibitor of PI3 kinase delta, where it binds to the active site of the enzyme and prevents its activity . This inhibition can modulate various cellular pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

2-FLUORO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE can be compared with other similar compounds such as:

The presence of the fluorine atom in 2-FLUORO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE enhances its stability and reactivity, making it unique compared to its analogs.

Properties

Molecular Formula

C22H21FN2O

Molecular Weight

348.4 g/mol

IUPAC Name

2-fluoro-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H21FN2O/c1-16(2)18-12-10-17(11-13-18)15-25(21-9-5-6-14-24-21)22(26)19-7-3-4-8-20(19)23/h3-14,16H,15H2,1-2H3

InChI Key

SWIAEPLNTNCFRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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